BenchChemオンラインストアへようこそ!

4-Bromo-2,5-difluoropyridine

Lipophilicity Drug Design Physicochemical Properties

4-Bromo-2,5-difluoropyridine is a dihalogenated pyridine derivative bearing bromine at the 4-position and fluorine atoms at the 2- and 5-positions. It belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry, agrochemical research, and materials science.

Molecular Formula C5H2BrF2N
Molecular Weight 193.98 g/mol
CAS No. 1349718-16-6
Cat. No. B1526276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,5-difluoropyridine
CAS1349718-16-6
Molecular FormulaC5H2BrF2N
Molecular Weight193.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)F)Br
InChIInChI=1S/C5H2BrF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H
InChIKeyNQMLFBWARKCSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,5-difluoropyridine (CAS 1349718-16-6) – Procurement–Grade Overview of a Strategic Fluorinated Pyridine Building Block


4-Bromo-2,5-difluoropyridine is a dihalogenated pyridine derivative bearing bromine at the 4-position and fluorine atoms at the 2- and 5-positions. It belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry, agrochemical research, and materials science. The compound serves as a versatile intermediate for sequential functionalisation: the C–Br bond provides a reactive handle for palladium-catalysed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C–F bonds modulate the electronic character of the pyridine ring and resist metabolic degradation in downstream bioactive molecules [1]. It is commercially available from multiple suppliers at purities typically ≥95% (liquid state, MW 193.98 g·mol⁻¹), making it accessible for both discovery-scale and larger laboratory synthesis .

Why 4-Bromo-2,5-difluoropyridine Cannot Be Casually Interchanged with Other Halogenated Pyridine Analogs


In-class halogenated pyridines are not functionally interchangeable because the specific halogen pattern governs three procurement-relevant properties simultaneously: (i) the regiochemical outcome and efficiency of cross-coupling sequences, (ii) the electron-withdrawing power that dictates C–H acidity and pKa of downstream products, and (iii) the lipophilicity (logP) that influences ADME profiles in drug candidates. Replacing 4-Bromo-2,5-difluoropyridine with 4-bromo-2-fluoropyridine loses one fluorine-induced electronic effect; substituting the bromine with chlorine reduces cross-coupling reactivity by approximately one order of magnitude; and relocating fluorine atoms to the 2,6-positions alters both the dipole moment and the steric environment around the reactive C–Br centre [1]. The quantitative evidence below substantiates why these differences are not merely academic but have direct consequences for synthetic route design and final compound performance.

Quantitative Differentiation Evidence: 4-Bromo-2,5-difluoropyridine vs. Closest Halogenated Pyridine Analogs


Lipophilicity (XLogP3) Benchmarking: 4-Bromo-2,5-difluoropyridine Occupies a Distinct LogP Niche Among Fluorinated Bromopyridine Isomers

The computed XLogP3 value for 4-Bromo-2,5-difluoropyridine is 2.100, positioning it at the higher end of the lipophilicity range for mono-bromo, di-fluoro pyridine isomers. This places it above 4-chloro-2,5-difluoropyridine (XLogP3 = 2.000) and 4-bromo-2-fluoropyridine (XLogP3 ~ 1.98–2.0), but below the 2,6-difluoro isomer (XLogP3 = 2.4). For medicinal chemists targeting CNS-penetrant candidates where logP in the 2–3 range is often desirable, the 2,5-difluoro-4-bromo substitution pattern delivers a finely tuned lipophilicity that neither the monofluoro nor the 2,6-difluoro analog provides . Additionally, the target compound is more lipophilic than the parent 2,5-difluoropyridine (XLogP3 not reported but substantially lower owing to the absence of bromine), confirming that the C4-bromine contributes significantly to lipophilicity while the C2 and C5 fluorines modulate ring electronics [1].

Lipophilicity Drug Design Physicochemical Properties

pKa Differentiation: 4-Bromo Substitution Partially Counteracts the Strong Electron-Withdrawing Effect of the 2,5-Difluoro Motif

The predicted pKa value for 4-Bromo-2,5-difluoropyridine is −0.31 ± 0.10, indicating the pyridine nitrogen is substantially deactivated relative to unsubstituted pyridine (pKa ≈ 5.23). This represents a marked difference from 2,5-difluoropyridine (predicted pKa = −2.85 ± 0.10), where the absence of the C4-bromine allows greater electron withdrawal by the fluorine atoms. The bromine atom at the 4-position partially donates electron density back into the ring via mesomeric effects, raising the pKa by approximately 2.5 log units compared to the non-brominated difluoropyridine . This difference is critical when the pyridine nitrogen is intended to serve as a hydrogen-bond acceptor or when the ionisation state at physiological pH influences solubility and target engagement .

pKa Basicity Electronic Effects Drug Ionisation

Cross-Coupling Reactivity Hierarchy: C4-Bromine Outperforms C4-Chlorine in Palladium-Catalysed Suzuki-Miyaura Reactions

In chemoselective Suzuki-Miyaura coupling of polysubstituted pyridines, the established reactivity order for electrophilic leaving groups is –Br > –OSO₂F > –Cl. This hierarchy has been experimentally validated in head-to-head competition experiments; for instance, Liang et al. (2016) demonstrated that under identical Pd-catalysed conditions, C–Br bonds undergo oxidative addition significantly faster than C–Cl bonds, enabling sequential, site-selective coupling without protecting-group strategies [1]. Consequently, 4-Bromo-2,5-difluoropyridine offers a productive coupling handle at the 4-position that the chloro analog (4-chloro-2,5-difluoropyridine) cannot match in terms of reaction rate, required catalyst loading, or achievable yield under mild conditions.

Cross-Coupling Suzuki-Miyaura Chemoselectivity Leaving Group

Density and Physical State: The 2,5-Difluoro Configuration Produces a Heavier Liquid than the Monofluoro Analog, Impacting Formulation Handling

4-Bromo-2,5-difluoropyridine is a colourless to pale yellow liquid with a predicted density of 1.808 ± 0.06 g·cm⁻³, compared with 1.713 g·cm⁻³ for 4-bromo-2-fluoropyridine (liquid at 25 °C) and 1.451 g·cm⁻³ for 4-chloro-2,5-difluoropyridine . The increased density arises from the additional fluorine atom replacing hydrogen, which adds mass without substantially increasing molecular volume. For process chemistry, a density difference of ~0.1 g·cm⁻³ can affect stirring behaviour, phase separation efficiency, and volumetric dosing accuracy in multi-step continuous-flow synthesis .

Density Physical Form Handling Formulation

Commercial Purity Benchmarking: 4-Bromo-2,5-difluoropyridine Is Supplied at ≥95% Purity by Multiple Global Vendors, with Select Suppliers Offering ≥99%

A survey of commercial suppliers shows that 4-Bromo-2,5-difluoropyridine is routinely offered at 95% minimum purity (Fluorochem, AKSci, ABCR) with some manufacturers (Alfa Chemical, NBInno) claiming ≥99% purity . In contrast, 4-chloro-2,5-difluoropyridine typically lists at 95%+ without a 99% option, and 4-bromo-2-fluoropyridine purity offerings vary more widely (95%–99.88% depending on supplier). For pharmaceutical intermediate procurement, a reliable supply at ≥99% purity reduces the burden of pre-reaction purification and improves batch-to-batch reproducibility . The liquid physical state (confirmed by Fluorochem) also simplifies automated dispensing compared to solid analogs like 2,5-dibromopyridine .

Purity Supply Chain Quality Assurance Procurement

High-Value Application Scenarios Where 4-Bromo-2,5-difluoropyridine Provides Documented Advantage


Medicinal Chemistry: Optimising CNS Drug Candidate LogP via the 2,5-Difluoro-4-bromo Scaffold

When designing CNS-penetrant small molecules, medicinal chemists require building blocks that deliver logP values in the optimal 2–3 range. The XLogP3 of 2.100 for 4-Bromo-2,5-difluoropyridine falls precisely within this window, offering a 0.1–0.3 unit advantage over monofluoro and chloro analogs . Incorporating this scaffold early in a lead-optimisation campaign via Suzuki coupling at the C4 position allows rapid exploration of aryl/heteroaryl diversity while maintaining favourable passive permeability characteristics. This avoids the need for later-stage logP adjustment, which often requires costly re-synthesis of entire compound libraries.

Chemoselective Sequential Coupling Strategies Exploiting –Br > –Cl Reactivity

In the synthesis of polysubstituted pyridines for kinase inhibitor programs, the established reactivity order –Br > –OSO₂F > –Cl enables chemists to perform sequential, one-pot double-coupling reactions without intermediate purification. 4-Bromo-2,5-difluoropyridine provides a single bromine handle at the 4-position that couples first under mild Pd catalysis, while the C–F bonds remain inert. After the first coupling, the fluorine atoms can be activated under more forcing conditions or via nucleophilic aromatic substitution, enabling orthogonal functionalisation. This reactivity profile is directly supported by the chemoselectivity data from Liang et al. (2016) [1] and contrasts with dibromopyridines where both halogens compete, leading to statistical mixtures.

Agrochemical Intermediate Development Requiring Balanced Electron-Withdrawing Character

Fluorinated pyridine building blocks are increasingly employed in the design of fungicidal and herbicidal active ingredients. The predicted pKa of −0.31 for 4-Bromo-2,5-difluoropyridine, versus the more acidic −2.85 of 2,5-difluoropyridine, provides a less electron-deficient pyridine core that can better engage hydrogen-bond donor residues in enzyme active sites while retaining sufficient metabolic stability from the two fluorine substituents . This intermediate pKa may be preferable for agrochemicals where both target binding and environmental persistence are key design parameters, as noted in patent literature on bromofluoropyridine derivatives [2].

High-Throughput Synthesis Libraries Leveraging Liquid Physical Form and High Purity

Automated parallel synthesis platforms benefit from building blocks that are liquid at room temperature and supplied at ≥99% purity. 4-Bromo-2,5-difluoropyridine meets both criteria, unlike solid analogs (e.g., 2,5-dibromopyridine) that require pre-weighing and dissolution. The liquid state, confirmed in vendor datasheets, enables direct aspiration and dispensing by robotic liquid handlers, while the high purity minimises side reactions and simplifies post-reaction purification in 96-well plate formats . This operational advantage translates to higher throughput and fewer failed reactions per library plate, directly reducing cost-per-data-point in early-stage discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2,5-difluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.